1,2,4-Trimethyl-1,2,3,4-tetrahydropicene
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Overview
Description
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H24. It is a derivative of picene, characterized by the presence of three methyl groups and a partially hydrogenated structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene can be synthesized through several synthetic routes. One common method involves the alkylation of picene derivatives under controlled conditions. The reaction typically requires a catalyst, such as aluminum chloride (AlCl3), and an alkylating agent like methyl chloride (CH3Cl). The reaction is carried out in an inert solvent, such as dichloromethane (CH2Cl2), at low temperatures to ensure selective methylation at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar catalysts and reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst, resulting in the hydrogenation of aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) catalyst
Substitution: Nitric acid (HNO3), bromine (Br2), acidic conditions
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Hydrogenated derivatives
Substitution: Nitro or halogenated derivatives
Scientific Research Applications
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity and properties of polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of 1,2,4-Trimethyl-1,2,3,4-tetrahydropicene involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to anti-cancer effects. Additionally, it may interact with enzymes and receptors, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
1,2,4-Trimethyl-1,2,3,4-tetrahydropicene can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydropicene: Lacks the methyl groups, resulting in different chemical properties and reactivity.
1,2,9-Trimethyl-1,2,3,4-tetrahydropicene: Similar structure but with methyl groups at different positions, leading to variations in reactivity and applications.
3,4,7-Trimethyl-1,2,3,4-tetrahydrochrysene: Another polycyclic aromatic hydrocarbon with different ring structures and methyl group positions.
Properties
CAS No. |
1242-77-9 |
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Molecular Formula |
C25H24 |
Molecular Weight |
324.5 g/mol |
IUPAC Name |
1,2,4-trimethyl-1,2,3,4-tetrahydropicene |
InChI |
InChI=1S/C25H24/c1-15-14-16(2)19-10-11-23-22-9-8-18-6-4-5-7-20(18)21(22)12-13-24(23)25(19)17(15)3/h4-13,15-17H,14H2,1-3H3 |
InChI Key |
PRUOUYRGCRSMDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=C(C1C)C3=C(C=C2)C4=C(C=C3)C5=CC=CC=C5C=C4)C |
Origin of Product |
United States |
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